2-(3,5-Dimethoxybenzoyl)oxazole
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Overview
Description
“2-(3,5-Dimethoxybenzoyl)oxazole” is a chemical compound with the linear formula C12H11NO2 . It has a molecular weight of 201.22 . This compound is part of the oxazole family, which is a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in recent years. One of the most common methods for synthesizing oxazole-based molecules is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) . This reaction has been found to be highly efficient and has a broad substrate scope .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethoxybenzoyl)oxazole” includes a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)11(14)12-13-3-4-15-12/h3-7H,1-2H3 .
Scientific Research Applications
Synthesis and Chemical Properties
- Oxazole derivatives, including 2-(3,5-Dimethoxybenzoyl)oxazole, play a crucial role in the synthesis of pharmacologically significant compounds. For instance, oxazole-containing coupling partners are used in displacement reactions with oxygen nucleophiles in drug development programs (Rizzo et al., 2000).
- The synthesis of fused pyridine-and oxazole-polycyclic systems from 10-(methoxyimino)phenanthren-9-one showcases the versatility of oxazole derivatives in forming complex chemical structures (Nicolaides et al., 1989).
Biological and Medicinal Applications
- Oxazole compounds, including those similar to 2-(3,5-Dimethoxybenzoyl)oxazole, display a wide range of biological activities, making them valuable in medicinal drug research. Their ability to bind with various enzymes and receptors in biological systems is noteworthy (Zhang et al., 2018).
- The transformation of oxazole and thiazole molecules to heterocyclic carbenes demonstrates the chemical reactivity and potential application of oxazole derivatives in various chemical reactions (Ruiz & Perandones, 2009).
Photophysical and Photochemical Properties
- Oxazole derivatives have been explored in the field of photochemistry. For instance, the photoelectron angular distribution study of isoxazoles, closely related to oxazoles, provides insights into the photophysical properties of these compounds (Kobayashi et al., 1982).
- A novel imaging system using dye-sensitized photooxidation of oxazole groups attached to a polymer backbone demonstrates the potential application of oxazole derivatives in material sciences and imaging technologies (Ito et al., 1993).
Future Directions
Oxazole and its derivatives, including “2-(3,5-Dimethoxybenzoyl)oxazole”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research will likely focus on the synthesis of diverse oxazole derivatives and their potential applications in the treatment of various diseases .
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-8(6-10(7-9)16-2)11(14)12-13-3-4-17-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSAIKTKAACQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=NC=CO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642120 |
Source
|
Record name | (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxybenzoyl)oxazole | |
CAS RN |
898784-40-2 |
Source
|
Record name | (3,5-Dimethoxyphenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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